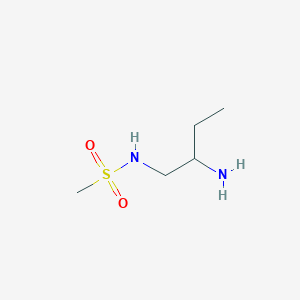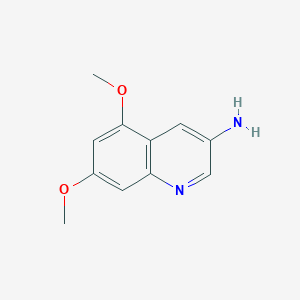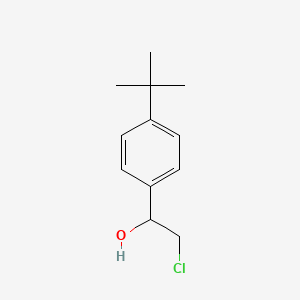
1-(4-Tert-butylphenyl)-2-chloroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst, followed by chlorination and subsequent reaction with ethanol. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming diols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products: The major products formed from these reactions include ketones, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)-2-chloroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its antimicrobial properties may be attributed to its ability to disrupt cell membranes or inhibit key enzymes .
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the chloroethanol moiety.
4-tert-Butylbenzoyl chloride: Contains a benzoyl chloride group instead of the chloroethanol moiety.
Terfenadine: An antihistamine with a similar tert-butylphenyl structure but different functional groups
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H17ClO |
|---|---|
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3 |
Clé InChI |
VWLIAPTVFUEUKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
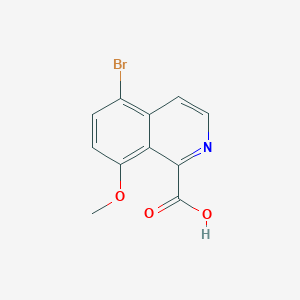
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
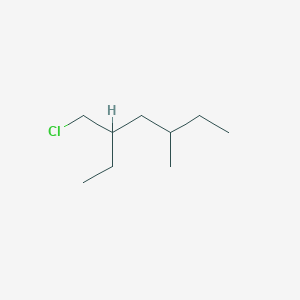
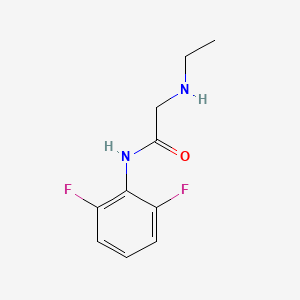

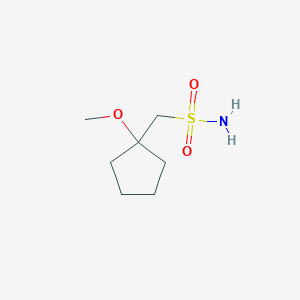

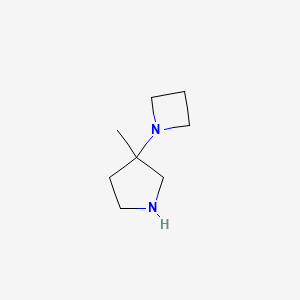

![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)
